molecular formula C24H23Cl3N4OS B2669209 2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide CAS No. 647031-46-7

2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide

Cat. No. B2669209
CAS RN: 647031-46-7
M. Wt: 521.89
InChI Key: CLEZQPGGRFBBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide” is a complex organic molecule that contains a piperazine ring, a pyridine ring, and a phenyl ring . Piperazine rings are common in many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its structure, such as its solubility and reactivity, but for accurate information, experimental data or computational predictions would be needed .

Scientific Research Applications

1. ACAT Inhibitor for Disease Treatment

2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide, a compound identified as K-604, has shown potential as an aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This inhibitor exhibits significant selectivity for human ACAT-1 over ACAT-2 and is expected to be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

2. Antimicrobial Applications

Derivatives of this compound have been studied for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These studies reveal the potential of these compounds as effective agents against various microbial infections (MahyavanshiJyotindra et al., 2011).

3. Potential Hypoglycemic Agent

Some acylamide derivatives of this compound have been tested for their hypoglycemic activities, showing promise as potential hypoglycemic agents. This points to their potential application in the management of diabetes (Srivastava et al., 1996).

4. Alzheimer's Disease Treatment

2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related to the compound , have shown promise as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This suggests their potential use in the treatment of Alzheimer's disease (Umar et al., 2019).

5. Antiarrhythmic and Antihypertensive Effects

Derivatives of this compound with a 3-(4-arylpiperazin-1-yl)propyl moiety have displayed significant antiarrhythmic and antihypertensive activities. This indicates their potential use in cardiovascular diseases (Malawska et al., 2002).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceutical drugs .

properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-[(2,3,4-trichlorophenyl)methylsulfanyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl3N4OS/c25-20-9-4-17(23(26)24(20)27)16-33-19-7-5-18(6-8-19)29-22(32)15-30-11-13-31(14-12-30)21-3-1-2-10-28-21/h1-10H,11-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZQPGGRFBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)SCC3=C(C(=C(C=C3)Cl)Cl)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.